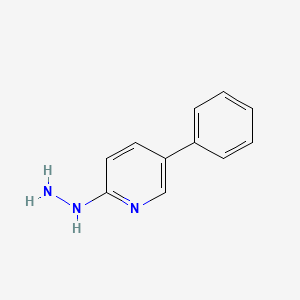
(5-Phenylpyridin-2-yl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Phenylpyridin-2-yl)hydrazine is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyridin-2-yl)hydrazine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine. One common method is the reaction of 5-phenyl-2-chloropyridine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and improve the purity of the final product.
化学反应分析
Types of Reactions: (5-Phenylpyridin-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions to form hydrazones and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions with aldehydes or ketones in the presence of an acid catalyst can form hydrazones.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Hydrazones and other derivatives.
科学研究应用
(5-Phenylpyridin-2-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a precursor for biologically active molecules, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of (5-Phenylpyridin-2-yl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species, contributing to its potential anticancer activity .
相似化合物的比较
Hydrazinopyridines: These compounds share the hydrazine and pyridine moieties but may have different substitution patterns.
Phenylhydrazines: These compounds have a phenyl group attached to the hydrazine moiety but lack the pyridine ring.
Uniqueness: (5-Phenylpyridin-2-yl)hydrazine is unique due to the presence of both the phenyl and pyridine rings, which can confer distinct chemical and biological properties.
属性
分子式 |
C11H11N3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
(5-phenylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C11H11N3/c12-14-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,12H2,(H,13,14) |
InChI 键 |
MNYLFZZFBHYEMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)
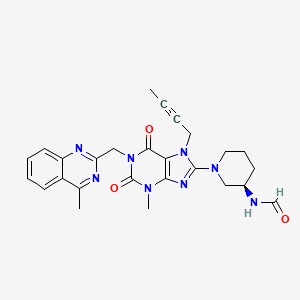
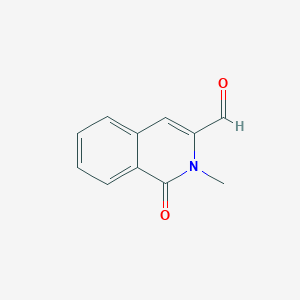
![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
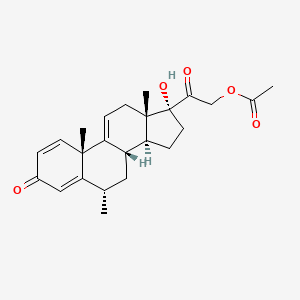
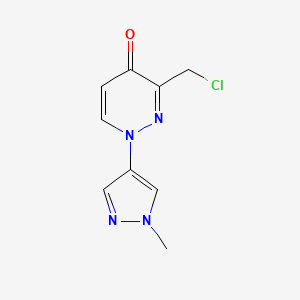
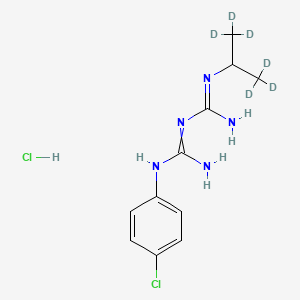
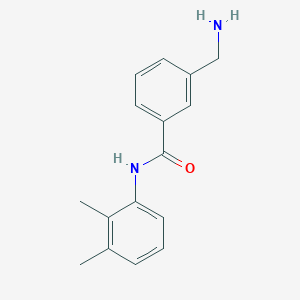
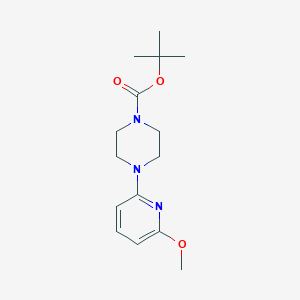
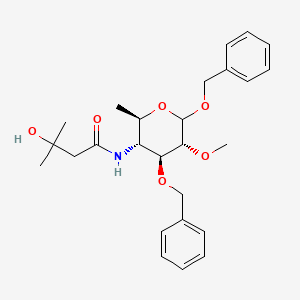
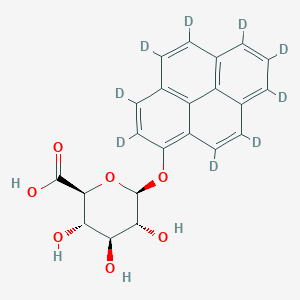
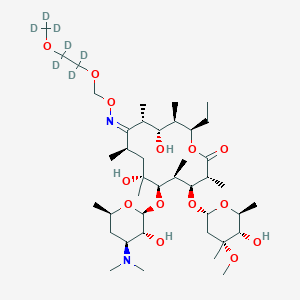

![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
